molecular formula C19H16FN3O4S B2868533 (Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-36-0

(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2868533
CAS RN: 897734-36-0
M. Wt: 401.41
InChI Key: ARXAEWGAVLKQHI-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole derivatives are a class of compounds with a wide range of biological activities . They have been studied for their potential as inhibitors of the oncogenic BRAFV600E kinase . These compounds are designed and synthesized to provide efficient inhibitors and tackle drug resistance often developed during cancer treatment .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with the appropriate amines . All derived compounds bore the benzothiazole scaffold substituted at position-2 by an acetamido moiety and at position-6 by a carboxamide functionality .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzothiazole scaffold substituted at position-2 by an acetamido moiety and at position-6 by a carboxamide functionality .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with the appropriate amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by IR, NMR, Mass, and elemental analysis .

Scientific Research Applications

Biocatalysis

This compound is utilized in the chemo-enzymatic production of glycosides, which are important bioactive molecules. They play a critical role in biological processes and influence human health. Specifically, it’s used in the synthesis of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside , a substrate for testing hydrolytic enzymes .

Antibacterial Research

In the field of antibacterial research, derivatives of this compound are synthesized for their potential antitubercular and antibacterial activities . These activities are crucial for developing new treatments against resistant strains of bacteria .

Enzyme Substrate Synthesis

The compound serves as a precursor in the synthesis of chromogenic or fluorogenic substrates . These substrates are essential for the detection and characterization of specific enzymes in clinical diagnostics .

Glycoscience

The compound is involved in the study of glycoscience, particularly in understanding the structure and function of glycosides . This research has implications for the development of glycoside-based therapeutics .

Mechanism of Action

These compounds are biologically evaluated as potential BRAFV600E inhibitors and antiproliferative agents in several colorectal cancer and melanoma cell lines . The RAF kinases are serine/threonine-specific protein kinases, consisting of three members: ARAF, BRAF, and CRAF . This family of protein kinases plays a critical role in the RAS-RAF-MEK-ERK MAPK pathway, an important signaling cascade that regulates critical cellular mechanisms, such as proliferation and survival .

Future Directions

The future directions in the study of these compounds could involve the design and synthesis of more efficient inhibitors to tackle drug resistance often developed during cancer treatment . Further biological evaluation of these compounds as potential BRAFV600E inhibitors and antiproliferative agents in various cancer cell lines could also be a focus .

properties

IUPAC Name

methyl 2-[6-acetamido-2-(4-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c1-11(24)21-14-7-8-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXAEWGAVLKQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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